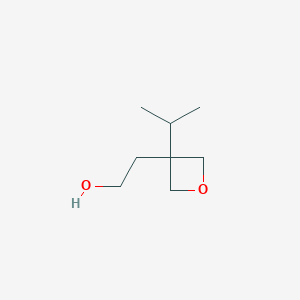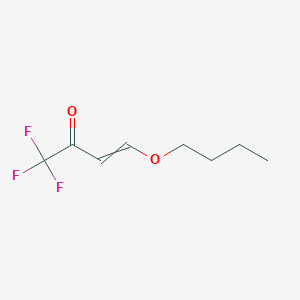
Butoxyvinyl trifluoromethyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butoxy-1,1,1-trifluorobut-3-en-2-one is an organic compound belonging to the class of enones, specifically a fluorinated α,β-unsaturated ketone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of butyl vinyl ether with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out in a continuous reactor to ensure efficient production .
Industrial Production Methods
In an industrial setting, the continuous synthesis method is preferred due to its efficiency and scalability. The raw materials, including butyl vinyl ether, triethylamine, and trifluoroacetic anhydride, are continuously introduced into a reactor, where the reaction takes place under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
4-Butoxy-1,1,1-trifluorobut-3-en-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The compound reacts with phenylmagnesium bromide to afford substitution products.
Addition Reactions: It reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group.
Cycloaddition Reactions: On heating with triethyl phosphite, it affords a [4+2] cycloaddition product.
Common Reagents and Conditions
Phenylmagnesium Bromide: Used for substitution reactions.
Organozinc Compounds: Used for 1,2-addition reactions.
Triethyl Phosphite: Used for cycloaddition reactions.
Major Products Formed
Substitution Products: Formed from reactions with phenylmagnesium bromide.
Addition Products: Formed from reactions with organozinc compounds.
Cycloaddition Products: Formed from reactions with triethyl phosphite.
Applications De Recherche Scientifique
4-Butoxy-1,1,1-trifluorobut-3-en-2-one is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its unique properties make it suitable for the development of new pharmaceuticals.
Peptide Synthesis: It reacts with amino acids to give N-protected amino acids, which are useful for peptide synthesis.
Mécanisme D'action
The key feature of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one’s structure is the presence of a conjugated system consisting of a carbon-carbon double bond next to a carbonyl group (C=C-C=O). This conjugation allows for delocalization of electrons, influencing the compound’s reactivity. The compound’s mechanism of action involves interactions with molecular targets through its electrophilic carbonyl group, facilitating various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Another fluorinated α,β-unsaturated ketone with similar reactivity.
4-Dialkylamino-1,1,1-trifluorobut-3-ene-2-ones: Compounds used in similar synthetic applications.
Uniqueness
4-Butoxy-1,1,1-trifluorobut-3-en-2-one is unique due to its butoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and medicinal applications.
Propriétés
Formule moléculaire |
C8H11F3O2 |
|---|---|
Poids moléculaire |
196.17 g/mol |
Nom IUPAC |
4-butoxy-1,1,1-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C8H11F3O2/c1-2-3-5-13-6-4-7(12)8(9,10)11/h4,6H,2-3,5H2,1H3 |
Clé InChI |
JMCLSTURONLRIB-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC=CC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 1,1-dimethyl-4-oxo-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate](/img/structure/B11759903.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine](/img/structure/B11759909.png)
![[(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759910.png)

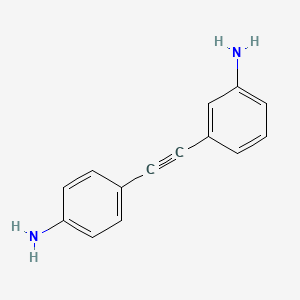
![methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11759926.png)

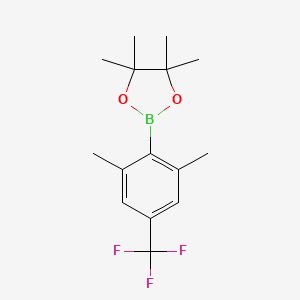
![5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione](/img/structure/B11759958.png)
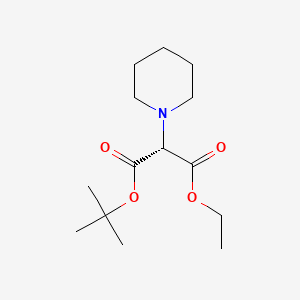
![N-{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B11759967.png)
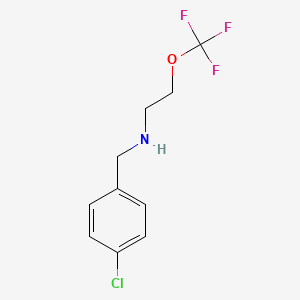
![[Cyclopropyl-(4-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759988.png)
